molecular formula C18H19N3O4 B2877673 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone CAS No. 21091-99-6

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone

Cat. No.: B2877673
CAS No.: 21091-99-6
M. Wt: 341.367
InChI Key: BTSWBJKSKBKROS-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone is a chemical compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse pharmacological activities, including their potential as ligands for various receptors in the central nervous system. The compound’s structure consists of a piperazine ring substituted with a 2-methoxyphenyl group and a 4-nitrophenyl ketone group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenyl)piperazinyl 4-nitrophenyl ketone.

    Reduction: Formation of 4-(2-methoxyphenyl)piperazinyl 4-aminophenyl ketone.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a nitrophenyl ketone group contributes to its unique receptor binding profile and potential therapeutic applications.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)18(22)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSWBJKSKBKROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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